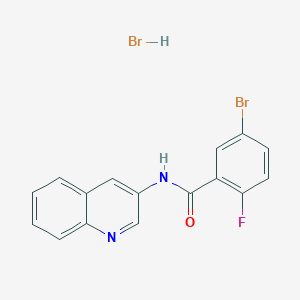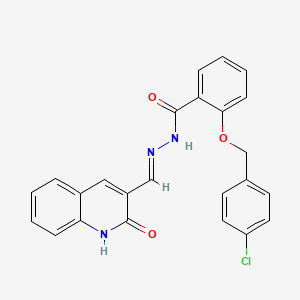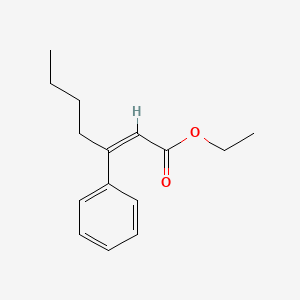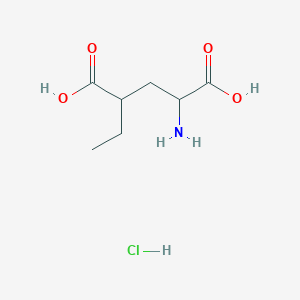![molecular formula C18H17ClN4OS B11952937 3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL is a complex organic compound with the molecular formula C18H17ClN4OS and a molecular weight of 372.879 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene and chlorophenyl derivatives with triazole intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly as a CDK2 inhibitor in cancer research.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
The mechanism of action of 3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). This interaction inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding and other interactions, disrupting its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar triazole-pyrimidine scaffold.
Thiazolo[3,2-b][1,2,4]triazole: Known for its biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL is unique due to its specific combination of a chlorophenyl group, a thiophene ring, and a triazolopyrimidine scaffold. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H17ClN4OS |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
3-[7-(2-chlorophenyl)-5-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-6-2-1-5-12(13)15-11-14(16-7-4-10-25-16)20-18-21-17(8-3-9-24)22-23(15)18/h1-2,4-7,10-11,15,24H,3,8-9H2,(H,20,21,22) |
Clé InChI |
FRMVANCOFLWPPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=CS4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)






![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)



![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)
